An In-depth Technical Guide to Diethyl Dodecylphosphonate
An In-depth Technical Guide to Diethyl Dodecylphosphonate
Executive Summary
This technical guide provides a comprehensive overview of Diethyl Dodecylphosphonate, a versatile organophosphorus compound. We will delve into its fundamental chemical and physical properties, explore its primary synthesis route via the Michaelis-Arbuzov reaction, detail its applications, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and industrial applications.
Introduction to Diethyl Dodecylphosphonate
Organophosphonates are a class of organic compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This bond is significantly more stable to hydrolysis than the carbon-oxygen-phosphorus (C-O-P) linkage found in organophosphates, granting phosphonates enhanced chemical and thermal stability.
Diethyl dodecylphosphonate (CAS No. 4844-38-6) is a notable member of this class, integrating a polar diethyl phosphonate head with a long, nonpolar twelve-carbon (dodecyl) alkyl chain. This amphiphilic structure is key to its utility as a versatile chemical intermediate in the synthesis of surfactants, agrochemicals, and pharmaceuticals.[1] Its long hydrophobic chain and reactive phosphonate group also make it a candidate for applications such as a hydrophobic crosslinking agent.[2] This guide will elucidate the core scientific principles and practical methodologies associated with this compound.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of all sound scientific work. Diethyl dodecylphosphonate is registered under several identifiers and possesses distinct physical properties that dictate its handling, reactivity, and application.
Key Identifiers:
-
IUPAC Name : Diethyl dodecylphosphonate[3]
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Molecular Formula : C₁₆H₃₅O₃P[1]
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Synonyms : Diethyl(1-dodecyl)phosphonate, 1-Diethoxyphosphoryldodecane, Dodecylphosphonic acid diethyl ester[3][5]
The physical properties of this colorless liquid are summarized in the table below.[1][5]
| Property | Value | Source(s) |
| Molecular Weight | 306.42 g/mol | [1] |
| Density | 0.929 - 0.930 g/cm³ | [1][5] |
| Boiling Point | 379.9 °C at 760 mmHg; 165-175 °C at 3 Torr | [1][5] |
| Flash Point | 197.1 °C | [1][5] |
| Refractive Index | 1.438 | [1][5] |
| LogP (Octanol/Water) | 6.17 | [1] |
Synthesis and Mechanism
The formation of the robust C-P bond in Diethyl dodecylphosphonate is most effectively achieved through the Michaelis-Arbuzov reaction . This classic and reliable method is a cornerstone of organophosphorus chemistry, valued for its efficiency in creating phosphonates from trivalent phosphorus esters.[6][7]
Reaction Mechanism
The reaction proceeds via a two-step Sɴ2 mechanism:
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Nucleophilic Attack: The reaction begins with the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic primary carbon of an alkyl halide, such as 1-bromododecane. This forms a quasi-phosphonium salt intermediate.[6][7]
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Dealkylation: The displaced bromide anion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium intermediate. This second Sɴ2 displacement yields the final product, Diethyl dodecylphosphonate, and a molecule of ethyl bromide as a volatile byproduct.[6] The removal of this byproduct helps drive the reaction to completion.
The overall transformation is thermodynamically favorable due to the formation of the strong phosphoryl (P=O) double bond.
Synthesis Pathway Diagram
Caption: Michaelis-Arbuzov synthesis of Diethyl dodecylphosphonate.
Experimental Protocol: Synthesis of Diethyl Dodecylphosphonate
This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction. Researchers must adapt it based on available equipment and perform a thorough risk assessment.
Materials:
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Triethyl phosphite
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1-Bromododecane
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Nitrogen or Argon gas supply
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Anhydrous Toluene (optional, for high-boiling halides)
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Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
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Distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas to prevent oxidation of the triethyl phosphite.
-
Charging the Reactor: Charge the flask with equimolar amounts of triethyl phosphite and 1-bromododecane. For a laboratory scale, a 1:1.05 molar ratio (phosphite:halide) is often used to ensure full conversion of the phosphite.
-
Causality: The reaction can often be run neat (without solvent). However, for higher molecular weight or less reactive halides, a high-boiling inert solvent like toluene can be used to ensure a homogenous reaction mixture and better temperature control.
-
-
Reaction Conditions: Slowly heat the stirred mixture to 120-150 °C. The optimal temperature depends on the reactivity of the alkyl halide. The reaction is typically exothermic.
-
Causality: The heat provides the activation energy for both Sɴ2 steps. The formation of ethyl bromide (boiling point: 38 °C) is observed as it distills from the reaction mixture, serving as a visual indicator of reaction progress.
-
-
Monitoring the Reaction: Monitor the reaction for 3-6 hours. The completion can be checked by analyzing a small aliquot via techniques like ³¹P NMR spectroscopy (disappearance of the triethyl phosphite peak around +140 ppm and appearance of the diethyl dodecylphosphonate peak around +30 ppm) or GC-MS.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The primary byproduct, ethyl bromide, will have mostly distilled off. To remove any remaining volatile impurities and unreacted starting materials, perform vacuum distillation.
-
The desired product, Diethyl dodecylphosphonate, is a high-boiling liquid and will remain in the distillation flask. For higher purity, it can be purified by fractional vacuum distillation.[5]
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Applications
The unique bifunctional nature of Diethyl dodecylphosphonate—a long lipophilic tail and a polar, reactive head—makes it a valuable precursor in several fields.
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Surfactant Synthesis: The phosphonate head can be hydrolyzed to phosphonic acid, which serves as a polar head group for creating anionic surfactants. These are used in detergents, emulsifiers, and wetting agents.
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Agrochemicals and Pharmaceuticals: The C-P bond allows for the incorporation of a dodecyl chain into more complex bioactive molecules. The phosphonate moiety can mimic phosphate groups found in biological systems, a strategy used in designing enzyme inhibitors or other therapeutic agents.[1]
-
Industrial Chemicals: It serves as an intermediate for flame retardants, corrosion inhibitors, and plasticizers. The phosphorus content contributes to flame retardancy, while the long alkyl chain imparts compatibility with organic polymers and surfaces.
Safety, Handling, and Toxicology
Understanding the hazards of Diethyl dodecylphosphonate is critical for safe laboratory and industrial use. According to available safety data, the compound is classified as an irritant.[5][8]
GHS Hazard Classification
| Pictogram(s) | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[8]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Conclusion
Diethyl dodecylphosphonate is an organophosphorus compound of significant utility, primarily serving as a versatile chemical intermediate. Its synthesis is reliably achieved via the Michaelis-Arbuzov reaction, a robust and well-understood transformation. The compound's value stems from its amphiphilic structure, which is leveraged in the production of surfactants, specialty chemicals, and as a building block for agrochemical and pharmaceutical research. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature. This guide provides the foundational knowledge required for its effective and safe application in a research and development setting.
References
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P&S Chemicals. (n.d.). Product information, Diethyl dodecylphosphonate. Retrieved from [Link]
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SIKÉMIA. (n.d.). Diethyl-(12-phosphonododecyl)phosphonate. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme1. Michaelis-Arbuzov reaction of diethyl-p-vynilbenzyl phosphonate. Retrieved from [Link]
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PubChem. (n.d.). Diethyl-(12-phosphonododecyl)phosphonate. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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PubChem. (n.d.). Diethyl phosphate. Retrieved from [Link]
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J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]
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